(1,1'-Biphenyl)-4-sulfonamide, 2',4'-difluoro-N-(4-hydroxybutyl)-2-methyl-
Overview
Description
ABD-295 is an antiresorptive agent, osteoclast inhibitor, and novel biphenylsulfide derivative with potent inhibitory effects on osteoclastic bone resorption in vitro. It has been shown to prevent ovariectomy-induced bone loss in vivo.
Scientific Research Applications
Biocatalysis in Drug Metabolism
- Application : Biocatalysis for the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, specifically for AMPA receptor potentiators. This involves using a microbial-based surrogate biocatalytic system to produce sufficient amounts of mammalian metabolites for structural characterization by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).
Synthesis of Biaryl Compounds
- Application : Development of methods for efficient synthesis of 2-methyl derivatives of biaryl compounds like 1,1′-binaphthol and 1,1′-biphenols. This research demonstrates the potential of these methods for creating a variety of biaryl structures (Solinas et al., 2007).
Microbial Degradation of Sulfonamide Antibiotics
- Application : Understanding the microbial degradation pathway of sulfonamides, where ipso-hydroxylation and subsequent fragmentation eliminate these compounds, could be relevant for environmental management and antibiotic resistance control (Ricken et al., 2013).
Development of Sulfonamide Derivatives
- Application : Synthesis and evaluation of novel sulfonamide derivatives for antimicrobial activity. This includes the design and computational docking studies to estimate their binding energy against bacterial receptors (Saleem et al., 2018).
Synthesis of Sulfonamide Ligands and Metal Complexes
- Application : Synthesizing sulfonamide-derived ligands and their transition metal complexes for potential use in various biological activities. These compounds exhibit moderate to significant antibacterial and antifungal activities (Chohan & Shad, 2011).
Sulfonamide-based Nanofiltration Membranes
- Application : Development of novel sulfonated thin-film composite nanofiltration membranes for dye treatment. This application demonstrates the potential of sulfonamide compounds in improving water filtration technology (Liu et al., 2012).
Properties
CAS No. |
871113-99-4 |
---|---|
Molecular Formula |
C17H19F2NO3S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)-N-(4-hydroxybutyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H19F2NO3S/c1-12-10-14(24(22,23)20-8-2-3-9-21)5-7-15(12)16-6-4-13(18)11-17(16)19/h4-7,10-11,20-21H,2-3,8-9H2,1H3 |
InChI Key |
TYHUSNQWWKFBCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCCO)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCCO)C2=C(C=C(C=C2)F)F |
Appearance |
Solid powder |
871113-99-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABD-295; ABD295; ABD 295 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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